molecular formula C10H10F2O2 B1588544 Ethyl 2,2-difluoro-2-phenylacetate CAS No. 2248-46-6

Ethyl 2,2-difluoro-2-phenylacetate

Cat. No.: B1588544
CAS No.: 2248-46-6
M. Wt: 200.18 g/mol
InChI Key: KCMSDCHUELUJPX-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-phenylacetate is an organic compound with the molecular formula C10H10F2O2. It is a colorless liquid that is used in various chemical synthesis processes. The compound is characterized by the presence of two fluorine atoms attached to the alpha carbon of the phenylacetate group, which imparts unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,2-difluoro-2-phenylacetate can be synthesized through several methods. One common approach involves the reaction of ethyl phenylacetate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. For example, a ruthenium-catalyzed hydrogenation process can be employed, where the reaction is carried out in a batch autoclave with sodium methoxide as a base .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-difluoro-2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and NaBH4 are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of 2,2-difluoro-2-phenylacetic acid.

    Reduction: Formation of 2,2-difluoro-2-phenylethanol.

    Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-difluoro-2-phenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

    Ethyl phenylacetate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    2,2-Difluoro-2-phenylacetic acid: Similar structure but with a carboxylic acid group instead of an ester group.

    2,2-Difluoro-2-phenylethanol: Similar structure but with an alcohol group instead of an ester group.

Uniqueness: Ethyl 2,2-difluoro-2-phenylacetate is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

IUPAC Name

ethyl 2,2-difluoro-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-2-14-9(13)10(11,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMSDCHUELUJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442729
Record name ethyl 2,2-difluoro-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248-46-6
Record name ethyl 2,2-difluoro-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2,2-difluoro-2-phenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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